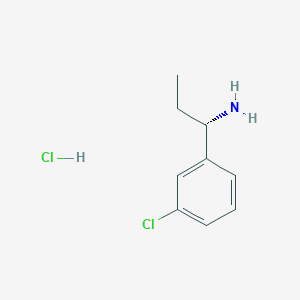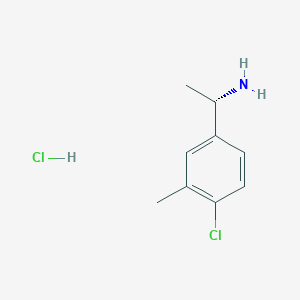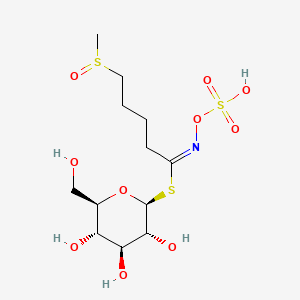
4-Methylsulfinylbutyl glucosinolate
Descripción general
Descripción
4-Methylsulfinylbutyl glucosinolate, also known as glucoraphanin, is a sulfur-rich, anionic secondary metabolite found principally in the plant order Brassicales . It has a molecular formula of C12H22NO10S3 and an average mass of 436.499 Da . Glucosinolates are abundant in all cruciferous crops, including all vegetable and oilseed Brassica species .
Synthesis Analysis
Glucosinolates are synthesized from amino acids in plants. The expression of glucosinolate biosynthesis genes and the determination of glucosinolate contents have been studied in the edible organs of various genotypes of Brassica oleracea . The expression of all genes is not essential for glucosinolate biosynthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of CHNOS and an average mass of 436.499 Da . It has 5 of 6 defined stereocentres .
Chemical Reactions Analysis
Glucosinolates, including this compound, are involved in various chemical reactions. They are sulfur-rich, anionic secondary metabolites found almost exclusively within the plant order Brassicales . The enzymatic and chemically induced decomposition of glucosinolates has been reviewed .
Physical And Chemical Properties Analysis
This compound has a molecular formula of CHNOS, an average mass of 436.499 Da, and a monoisotopic mass of 436.041138 Da .
Aplicaciones Científicas De Investigación
Distribution in Plant Tissues : Glucosinolates, including 4-Methylsulfinylbutyl glucosinolate, have been found to accumulate differentially in specific cells of reproductive organs in Arabidopsis thaliana. This distribution suggests a possible difference in function and indicates a protective role for the developing flower (Sarsby et al., 2012).
Anticarcinogenic Properties : Certain glucosinolate-derived isothiocyanates, including the 4-Methylsulfinylbutyl derivative, have been identified as potent inducers of mammalian detoxification enzymes. These compounds are considered potent chemopreventive agents against cancer (Grubb et al., 2002).
Biochemical Characterization : The absolute configuration of the sulfoxide group in 4-Methylsulfinylbutylglucosinolate has been determined, revealing a stereospecific biosynthesis of the side chain. This specificity suggests a tailored enzymatic activity in plant metabolism (Vergara et al., 2008).
Role in Insect Detoxification : The impact of 4-Methylsulfinylbutyl-ITC on insect metabolism has been examined, highlighting a decrease in glutathione in midgut tissue and hemolymph due to losses by conjugation to ITC during detoxification. This demonstrates the compound's role in plant defense against herbivores (Jeschke et al., 2016).
Plant Defense Mechanisms : In Arabidopsis, the glucosinolate-myrosinase system has been characterized, revealing significant increases in glucosinolate levels, including this compound, in response to methyljasmonate treatment. This indicates its role in the plant's defense response (Alvarez et al., 2008).
Analytical Techniques : Polyclonal rabbit antibodies raised against the this compound, glucoraphanin, have been characterized. These antibodies can be used for multiple applications, including ELISA and immunolocalization, highlighting the compound's relevance in analytical biochemistry (Mirza et al., 2016).
Direcciones Futuras
The extensive literature documenting the applications of glucosinolates in biomedicine indicates considerable promise in future areas of investigation, including antibiotics, anti-fungal and anti-viral agents . Natural variation in cross-talk between glucosinolates and the onset of flowering in Arabidopsis has also been studied .
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-5-methylsulfinyl-N-sulfooxypentanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8+/t7-,9-,10+,11-,12+,25?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMLNKINDDUDCF-RFOBZYEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894071 | |
| Record name | 4-Methylsulfinylbutyl glucosinolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21414-41-5, 1432982-77-8 | |
| Record name | Glucoraphanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021414415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucoraphanin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15436 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Methylsulfinylbutyl glucosinolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





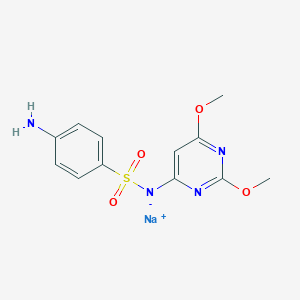

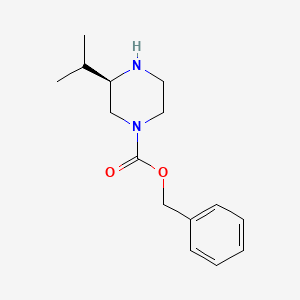
![(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole](/img/structure/B7897238.png)
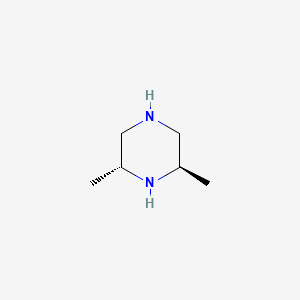
![tert-butyl N-methyl-N-[(2R)-pyrrolidin-2-yl]carbamate](/img/structure/B7897250.png)
![[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B7897255.png)
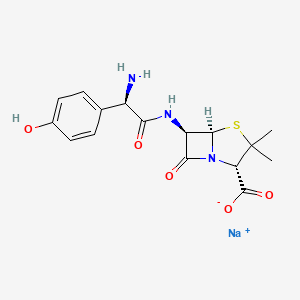
![[(1S,3R,7S,8S,8aR)-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B7897290.png)

